3-Bromo-2-naphthyl Acetate 3-Bromo-2-naphthyl Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334247
InChI: InChI=1S/C12H9BrO2/c1-8(14)15-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3
SMILES:
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol

3-Bromo-2-naphthyl Acetate

CAS No.:

Cat. No.: VC18334247

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-naphthyl Acetate -

Specification

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
IUPAC Name (3-bromonaphthalen-2-yl) acetate
Standard InChI InChI=1S/C12H9BrO2/c1-8(14)15-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3
Standard InChI Key BBNVKBKQXPWASC-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC2=CC=CC=C2C=C1Br

Introduction

Structural and Physicochemical Properties

3-Bromo-2-naphthyl acetate belongs to the class of naphthyl derivatives, distinguished by its substitution pattern. The naphthalene backbone provides aromatic stability, while the bromine and acetate groups introduce sites for electrophilic and nucleophilic reactivity. The compound typically presents as a pale yellow solid with a distinct aromatic odor, soluble in organic solvents such as dichloromethane and dimethylformamide but insoluble in water.

Key spectroscopic data include:

  • IR Spectrum: Strong absorption bands at approximately 1740 cm1^{-1} (C=O stretch of the acetate group) and 560 cm1^{-1} (C-Br stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 2.3 ppm (acetate methyl group) and δ 7.2–8.5 ppm (aromatic protons).

The crystal structure, determined via X-ray diffraction, reveals planar geometry at the naphthalene ring, with the bromine and acetate groups occupying orthogonal positions to minimize steric hindrance.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-bromo-2-naphthyl acetate typically involves a two-step process:

  • Bromination: 2-Naphthol is brominated using bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) to yield 3-bromo-2-naphthol.

  • Acetylation: The phenolic hydroxyl group of 3-bromo-2-naphthol is acetylated using acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) in a basic medium (e.g., pyridine) to form the final product.

Reaction Conditions:

  • Bromination: 0–5°C, 12 hours, under inert atmosphere.

  • Acetylation: Room temperature, 6 hours.

Yields typically range from 65% to 75%, with purity exceeding 95% after recrystallization from ethanol.

Industrial Production

Industrial methods scale the laboratory protocol using continuous-flow reactors to enhance efficiency. Key considerations include:

  • Catalyst Recovery: Iron-based catalysts are recycled via filtration.

  • Waste Management: Bromine byproducts are neutralized with sodium thiosulfate.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution with reagents such as amines, alkoxides, or thiols. For example, reaction with sodium methoxide (NaOCH3\text{NaOCH}_3) in dimethyl sulfoxide (DMSO) replaces bromine with a methoxy group.

Cross-Coupling Reactions

3-Bromo-2-naphthyl acetate participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Reaction: Coupling with aryl boronic acids forms biaryl structures.

  • Heck Reaction: Alkenes are introduced at the bromine site.

These reactions proceed under mild conditions (80°C, 24 hours) with Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as the catalyst.

Electrophilic Aromatic Substitution

The acetate group directs electrophiles to the 1- and 4-positions of the naphthalene ring. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 1-nitro-3-bromo-2-naphthyl acetate.

Applications in Organic Synthesis and Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, its cross-coupled derivatives exhibit cyclooxygenase-2 (COX-2) inhibitory activity.

Material Science

Functionalized naphthalenes derived from 3-bromo-2-naphthyl acetate are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties.

Comparative Analysis with Related Compounds

The table below contrasts 3-bromo-2-naphthyl acetate with structurally similar naphthalene derivatives:

CompoundMolecular FormulaKey Functional GroupsUnique Properties/Applications
2-Naphthyl AcetateC12H10O2\text{C}_{12}\text{H}_{10}\text{O}_{2}AcetateBiochemical reagent for enzyme assays
1-Bromo-2-naphtholC10H7BrO\text{C}_{10}\text{H}_{7}\text{BrO}Bromine, hydroxylElectrophilic substitution reactions
Naphthoic AcidC11H8O2\text{C}_{11}\text{H}_{8}\text{O}_{2}Carboxylic acidDye manufacturing

Recent Research Developments

Recent studies highlight its role in synthesizing antitumor agents. For example, coupling with pyridine derivatives produced compounds with IC50_{50} values below 10 μM against breast cancer cell lines (MCF-7).

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